molecular formula C10H20O4Si B1590806 (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE CAS No. 3978-58-3

(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE

Cat. No.: B1590806
CAS No.: 3978-58-3
M. Wt: 232.35 g/mol
InChI Key: GXDZOSLIAABYHM-UHFFFAOYSA-N
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Description

(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE: is an organosilicon compound with the molecular formula C10H20O4Si and a molecular weight of 232.35 g/mol . It is a colorless to nearly colorless liquid that is sensitive to hydrolysis and reacts slowly with moisture . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with (diethoxymethyl)silane under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo esterification, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Condensation: Silane coupling agents, acidic or basic catalysts.

Major Products Formed:

    Hydrolysis: Silanols, methacrylic acid.

    Polymerization: Cross-linked polymers.

    Condensation: Siloxane networks.

Mechanism of Action

The primary mechanism by which (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE exerts its effects is through the formation of covalent bonds with other molecules. The methacryloxy group can undergo polymerization, forming strong, cross-linked networks, while the silane group can react with hydroxyl groups on surfaces, creating stable siloxane bonds . These interactions result in enhanced material properties, such as increased adhesion, chemical resistance, and mechanical strength.

Comparison with Similar Compounds

  • (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE
  • (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE
  • (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE

Comparison:

Properties

IUPAC Name

[diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4Si/c1-6-13-15(5,14-7-2)8-12-10(11)9(3)4/h3,6-8H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDZOSLIAABYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(COC(=O)C(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571673
Record name [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-58-3
Record name [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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